Array ( [bid] => 7216191 ) Buy (4-Phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

(4-Phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Catalog No.
S7502619
CAS No.
M.F
C18H17N5OS
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperaz...

Product Name

(4-Phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H17N5OS/c24-18(17-21-15(13-25-17)14-4-2-1-3-5-14)23-10-8-22(9-11-23)16-12-19-6-7-20-16/h1-7,12-13H,8-11H2

InChI Key

CTFAVRSLWRXECE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=NC(=CS3)C4=CC=CC=C4
(4-Phenyl-1,3-thiazol-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, also known as PTPM, is a synthetic chemical compound classified as a piperazine derivative. It was initially developed as a pharmaceutical drug candidate for the treatment of central nervous system disorders in the early 2000s. PTPM has drawn the attention of researchers due to its unique chemical structure and therapeutic potential.
PTPM is a crystalline solid with a molecular weight of 409.48 g/mol and molecular formula C23H22N6OS. It is a yellow to orange-colored powder with a melting point of 242-245°C. PTPM is slightly soluble in water, moderately soluble in ethanol, and soluble in dimethyl sulfoxide (DMSO).
The synthesis of PTPM involves a multistep reaction sequence starting from thioamide and pyrazine. The final product is obtained through a coupling reaction performed in the presence of a specific catalyst. The purity and identity of PTPM are routinely assessed through various analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
PTPM can be quantified in various biological matrices, such as blood, urine, and tissue, using analytical methods like HPLC, GC-MS, and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the detection and quantitation of PTPM in complex matrices with high sensitivity and specificity.
PTPM has been shown to exhibit a broad range of biological activities in in vitro and in vivo assays. It acts as an antagonist of the gamma-aminobutyric acid type A (GABAA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. PTPM has also demonstrated anticonvulsant, anxiolytic, and sedative effects in animal models.
PTPM has been evaluated for its toxicity and safety in various preclinical studies. It has been shown to have low toxicity levels and a good safety profile in animals up to the maximum tested dose. However, further studies are needed to evaluate the long-term effects of PTPM in animals and humans.
PTPM has potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It can be used as a tool compound to investigate the structure-activity relationship of piperazine derivatives and their interactions with GABAA receptors. PTPM can also be used as a starting point for the development of new drugs for the treatment of neurological and psychiatric disorders.
Currently, there is limited research on PTPM, and most of the studies conducted have focused on its biological activity and mechanism of action. The pharmaceutical industry has shown some interest in developing PTPM as a drug candidate for the treatment of anxiety disorders, epilepsy, and other central nervous system disorders.
PTPM has potential implications in various fields of research and industry. Its unique chemical structure and therapeutic potential make it a promising tool for drug discovery and development. PTPM can also be used to study the GABAA receptor and its role in the central nervous system, which can help in the development of new treatments for neurological and psychiatric disorders.
The main limitation of PTPM is its limited bioavailability and poor solubility in water. Future studies should focus on improving the pharmacokinetic and pharmacodynamic properties of PTPM to enhance its therapeutic potential. Furthermore, the long-term safety and toxicity of PTPM need to be evaluated in preclinical and clinical studies. Finally, the structural modification of PTPM and its potential analogs should be explored to develop new and more potent drugs with improved pharmacological properties.
1. Develop new analogs of PTPM with improved bioavailability and pharmacokinetic properties
2. Study the effect of PTPM on different subtypes of GABAA receptors
3. Explore the potential of PTPM in the treatment of various neurological and psychiatric disorders
4. Investigate the mechanism of action of PTPM at the molecular level
5. Evaluate the long-term safety and toxicity of PTPM in preclinical and clinical studies.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

351.11538136 g/mol

Monoisotopic Mass

351.11538136 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types